molecular formula C15H15BrO3S B3068797 4-Bromophenethyl 4-methylbenzenesulfonate CAS No. 84913-19-9

4-Bromophenethyl 4-methylbenzenesulfonate

Cat. No.: B3068797
CAS No.: 84913-19-9
M. Wt: 355.2 g/mol
InChI Key: VOZBIRPGWMZHFK-UHFFFAOYSA-N
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Description

4-Bromophenethyl-4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H15BrO3S and a molecular weight of 355.25 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of compounds related to 4-Bromophenethyl-4-methylbenzenesulfonate has been described in various studies. For instance, one procedure involves the selective oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone . Another study discusses the use of a new derivatization agent, 4-APEBA, which contains a bromophenethyl group, for the analysis and screening of unknown aldehydes .


Molecular Structure Analysis

The molecular structure of 4-Bromophenethyl-4-methylbenzenesulfonate consists of a bromophenethyl group and a methylbenzenesulfonate ester . This structure contributes to its unique chemical properties and potential applications in various scientific research areas.

Scientific Research Applications

1. Spectroscopy and Structural Studies

4-Bromophenethyl-4-methylbenzenesulfonate and related compounds have been extensively studied for their molecular structures using spectroscopic techniques. For example, a study by Ristova et al. (1999) utilized ab initio quantum chemical methods and IR and Raman spectroscopy to explore the structure of the 4-methylbenzenesulfonate anion, revealing valuable insights into the vibrational modes of such compounds (Ristova et al., 1999).

2. Supramolecular Chemistry

4-Bromophenethyl-4-methylbenzenesulfonate analogs have been used in the study of noncovalent interactions in supramolecular architectures. Andleeb et al. (2018) investigated compounds like 2- and 4-formylphenyl 4-substituted benzenesulfonates to understand the role of halogen bonding and π-π interactions in solid-state structures (Andleeb et al., 2018).

3. Nonlinear Optical Properties

Studies have also focused on the nonlinear optical properties of these compounds. Sivakumar et al. (2016) reported on the third-order nonlinear optical properties of 4-Bromoanilinium 4-methylbenzenesulfonate, highlighting its potential as a nonlinear optical material (Sivakumar et al., 2016).

4. Crystallography and Molecular Interactions

Crystallographic studies have provided insights into the molecular interactions and structural organization of 4-Bromophenethyl-4-methylbenzenesulfonate derivatives. For example, Yusof et al. (2012) analyzed the crystal structure of a sulfonate derivative, shedding light on molecular architecture and interactions (Yusof et al., 2012).

5. Synthetic Chemistry

These compounds are also of interest in synthetic chemistry. Vasin et al. (2016) explored the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, demonstrating its utility in producing Michael adducts (Vasin et al., 2016).

Safety and Hazards

4-Bromophenethyl-4-methylbenzenesulfonate is primarily used for research and development and is not intended for medicinal, household, or other uses . As with all chemicals, it should be handled with care to avoid potential hazards. Specific safety data sheets should be consulted for detailed information on handling, storage, and disposal .

Properties

IUPAC Name

2-(4-bromophenyl)ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3S/c1-12-2-8-15(9-3-12)20(17,18)19-11-10-13-4-6-14(16)7-5-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZBIRPGWMZHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1,4-Diazabicyclo[2.2.2]octane (5.61 g, 0.050 mol) and 4-bromophenethyl alcohol (5.0 g, 0.025 mol) were combined in dichloromethane (100 mL). The resulting mixture was cooled to 0° C. in an ice bath and a solution of tosyl chloride (5.67 g, 0.029 mol) in dichloromethane (50 mL) was added via an addition funnel over 15 min. After stirring for about 1 h at 0° C., water (30 mL) was added and stirring was continued for another 30 min. The aqeuous layer was then separated and discarded. The organic layer was dried (NaSO2), filtered, and concentrated under reduced pressure to give the title compound as a white solid.
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30 mL
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100 mL
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Synthesis routes and methods III

Procedure details

A solution of 2-(4-bromophenyl)ethanol (3.48 mL, 24.87 mmol), p-toluenesulfonyl chloride (5.69 g, 29.8 mmol), and 4-(dimethylamino)pyridine (0.304 g, 2.487 mmol) in anhydrous dichloromethane (70 mL) was treated with triethylamine (6.93 mL, 49.7 mmol). The reaction stirred for 16 hours at ambient temperature. The reaction was diluted with ethyl acetate and washed with water and brine. The organic layer dried with sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel, eluting with a gradient of 10 to 20% ethyl acetate in hexanes, to give the title compound. MS ESI(+) m/z 356.9 [M+H]+.
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3.48 mL
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70 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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